Hexa(ethanesulfonyl)benzene
Description
Structure
2D Structure
Properties
CAS No. |
213740-56-8 |
|---|---|
Molecular Formula |
C18H30O12S6 |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(ethylsulfonyl)benzene |
InChI |
InChI=1S/C18H30O12S6/c1-7-31(19,20)13-14(32(21,22)8-2)16(34(25,26)10-4)18(36(29,30)12-6)17(35(27,28)11-5)15(13)33(23,24)9-3/h7-12H2,1-6H3 |
InChI Key |
NZHNKYIQPBMXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CC)S(=O)(=O)CC)S(=O)(=O)CC)S(=O)(=O)CC)S(=O)(=O)CC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for Hexa Ethanesulfonyl Benzene
Retrosynthetic Analysis for Hexa(ethanesulfonyl)benzene
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection would be at the carbon-sulfur bonds of the six ethanesulfonyl groups. This approach suggests that the target molecule could be synthesized from a hexasubstituted benzene (B151609) precursor.
The key challenge in this retrosynthetic approach lies in the directing effects of the substituents on the benzene ring. pressbooks.pub Sulfonyl groups are strongly deactivating and meta-directing for electrophilic aromatic substitution (EAS) reactions. youtube.commasterorganicchemistry.com Therefore, the sequential introduction of six ethanesulfonyl groups onto a benzene ring via direct electrophilic aromatic substitution is not a straightforward process. The presence of one sulfonyl group would deactivate the ring towards further substitution and direct incoming electrophiles to the meta position, making the synthesis of a 1,2,3,4,5,6-hexasubstituted pattern highly improbable.
An alternative retrosynthetic strategy would involve the synthesis of a pre-functionalized benzene ring with six other groups that can be subsequently converted into ethanesulfonyl moieties. This indirect approach bypasses the difficulties associated with direct, exhaustive sulfonylation.
Precursor Chemistry and Advanced Starting Materials for Ethanesulfonyl Group Introduction
The selection of appropriate precursors is critical for the successful synthesis of this compound. Given the challenges of direct substitution, advanced starting materials with pre-installed functional groups are a more viable option.
One potential starting material could be hexahalogenated benzene, such as hexachlorobenzene (B1673134) or hexabromobenzene. These compounds provide a scaffold of six attachment points on the benzene ring. The halogen atoms can then be displaced or converted into ethanesulfonyl groups through various chemical transformations.
Another approach involves starting with a more reactive benzene derivative that can undergo multiple substitutions before being converted to the final product. For instance, a highly activated benzene ring could be polysubstituted, and then the activating groups could be transformed into the desired sulfonyl groups.
The synthesis of benzene homologues with various functional groups is an active area of research, and methodologies developed for synthesizing other polysubstituted benzene derivatives could potentially be adapted for the synthesis of this compound precursors. metu.edu.trmdpi.com
Direct Sulfonylation Approaches to this compound via Electrophilic Aromatic Substitution (e.g., using sulfur trioxide or sulfonyl chlorides)
Direct sulfonylation of benzene to introduce a single sulfonic acid group is a well-established electrophilic aromatic substitution reaction. openochem.orgwikipedia.orglibretexts.org This reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). chemistrysteps.comquora.comchemguide.co.uk The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. youtube.comaskfilo.com
However, the exhaustive sulfonylation of benzene to form this compound is a formidable challenge. The primary obstacles are:
Deactivation of the Ring: The sulfonic acid group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack. masterorganicchemistry.comyoutube.com Each successive sulfonylation reaction becomes progressively more difficult.
Steric Hindrance: The increasing number of bulky sulfonyl groups on the benzene ring creates significant steric hindrance, making it difficult for the incoming electrophile to approach the ring.
Meta-Directing Effect: The sulfonic acid group is a meta-director. youtube.com This means that the second and subsequent sulfonyl groups would be directed to the meta positions, leading to a 1,3,5-substitution pattern rather than the desired 1,2,3,4,5,6-pattern.
While direct sulfonylation is unlikely to yield this compound, it is important to understand the underlying principles of this fundamental reaction.
To overcome the challenges of direct sulfonylation, various catalytic systems have been explored to enhance the reactivity of the sulfonating agent and to control the regioselectivity of the reaction. For the sulfonation of benzene, catalysts are often employed to generate a more potent electrophile. masterorganicchemistry.com For example, the use of a Lewis acid catalyst can increase the electrophilicity of the sulfonating agent. youtube.com
However, even with advanced catalytic systems, achieving exhaustive sulfonylation to produce a hexasubstituted benzene with the 1,2,3,4,5,6-substitution pattern remains a significant hurdle due to the strong deactivating and meta-directing effects of the sulfonyl groups. Research into novel catalysts that could overcome these electronic and steric barriers would be necessary to make this a viable synthetic route.
The kinetics of benzene sulfonylation have been studied under various conditions. researchgate.net The reaction is typically first-order with respect to benzene. researchgate.net The rate of reaction is influenced by the concentration of the sulfonating agent and the temperature. Desulfonation, the reverse reaction, can also occur, particularly at higher temperatures and in the presence of dilute acid. chemistrysteps.comresearchgate.net
Thermodynamic analysis of the sulfonation of alkylbenzenes has shown that the reaction is generally thermodynamically favorable. sapub.orginlibrary.uz However, the formation of by-products such as sulfones can also be thermodynamically possible. sapub.orginlibrary.uz For the exhaustive sulfonylation of benzene, the thermodynamic landscape would be complex, with each successive sulfonylation step having a different thermodynamic profile due to the electronic and steric effects of the existing sulfonyl groups.
Table 1: Thermodynamic Parameters for Sulfonation Reactions
| Reaction | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Sulfonation of Alkylbenzenes | -185 to -235 | ||
| Formation of Pyrosulfonic Acids | |||
| Formation of Sulfones |
Note: Specific values for this compound are not available and would require theoretical calculations.
Indirect Synthesis Strategies for this compound
Given the significant challenges associated with direct sulfonylation, indirect synthesis strategies offer a more promising path to this compound. These methods involve the preparation of a hexasubstituted benzene precursor with functional groups that can be subsequently converted into ethanesulfonyl moieties.
Functional group interconversion is a fundamental concept in organic synthesis that allows for the transformation of one functional group into another. ub.eduimperial.ac.uk This strategy is particularly relevant for the synthesis of this compound.
A plausible indirect route could begin with a hexasubstituted benzene derivative containing functional groups that are more easily introduced than sulfonyl groups. For example, starting with hexaminobenzene, the amino groups could potentially be converted to sulfonyl groups. The Sandmeyer reaction, for instance, allows for the conversion of an amino group to a sulfonyl chloride group, which can then be further reacted to form the ethanesulfonyl group.
Another approach could involve the use of organometallic chemistry. For example, a hexalithiated benzene species could theoretically be reacted with an appropriate electrophile to introduce the ethanesulfonyl groups. However, the preparation and stability of such a highly substituted organometallic intermediate would be a major challenge.
Oxidation of pre-existing sulfur-containing functional groups is another viable strategy. For instance, a hexasubstituted benzene with six ethylthio (-SEt) groups could be synthesized and then oxidized to the corresponding ethanesulfonyl groups. The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry. youtube.com
Table 2: Potential Functional Group Interconversions for this compound Synthesis
| Starting Functional Group | Intermediate Functional Group | Target Functional Group | Reagents and Conditions |
| Amino (-NH₂) | Diazonium salt (-N₂⁺) | Sulfonyl chloride (-SO₂Cl) | NaNO₂, HCl; SO₂, CuCl₂ |
| Halogen (-X) | Thiolate (-S⁻) | Thioether (-SEt) | NaSEt |
| Thioether (-SEt) | Sulfone (-SO₂Et) | Oxidizing agents (e.g., H₂O₂, m-CPBA) |
Multi-component Coupling Reactions Leading to the Hexasubstituted Core
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single operation. For the synthesis of a hexasubstituted benzene core like that in this compound, a transition-metal-catalyzed [2+2+2] cyclotrimerization of alkynes stands out as a powerful, albeit challenging, strategy acs.org. A hypothetical MCR route could involve the cyclotrimerization of an alkyne precursor already containing the ethylsulfanyl group, such as 1-(ethylsulfanyl)propyne. The subsequent oxidation of the resulting hexa(ethylsulfanyl)benzene derivative would yield the final product.
However, such cyclotrimerizations can suffer from chemo- and regioselectivity problems, potentially leading to complex product mixtures acs.org. A more controlled approach might involve a palladium-catalyzed cascade reaction. For instance, a one-pot, multi-component coupling reaction could be designed to assemble the polysubstituted benzene ring in a highly regioselective manner under relatively mild conditions acs.org. Such a process would likely involve a cascade of reactions, such as Sonogashira couplings followed by benzannulation, to construct the core acs.org. The development of MCRs involving elemental sulfur for the synthesis of sulfur-containing polymers also suggests the feasibility of incorporating sulfur functionalities directly during the core-forming step wiley-vch.deacs.orgresearchgate.net.
Optimization of Reaction Conditions for Maximizing Yield and Purity of this compound
Regardless of the chosen synthetic route, the optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Given the anticipated challenges of steric hindrance and potential for side reactions, a systematic approach to optimization is necessary. Key parameters that would require careful tuning include the choice of catalyst, solvent, temperature, and reaction time.
For transition-metal-catalyzed routes, such as palladium-catalyzed cross-coupling or cyclization reactions, the selection of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and appropriate ligands is paramount. The ligand influences the stability and reactivity of the catalytic species, thereby affecting reaction efficiency nih.govnobelprize.org. Similarly, the choice of base and solvent can dramatically impact the reaction outcome, particularly in cross-coupling reactions like the Suzuki or Negishi couplings nobelprize.org.
In the case of a nucleophilic aromatic substitution (SNA_r) pathway on a perhalogenated benzene, the solvent system is crucial for solubilizing both the substrate and the nucleophile (e.g., sodium ethanesulfinate). Aprotic polar solvents like DMSO or DMF are often employed to facilitate these reactions youtube.comyoutube.com. Temperature control is also vital; while higher temperatures can increase the reaction rate, they may also lead to decomposition or the formation of unwanted byproducts.
Below is a table summarizing key parameters and their potential impact on the synthesis of highly substituted sulfonyl aromatics.
| Parameter | Influence on Reaction | Typical Considerations for Sulfonyl Aromatics |
|---|---|---|
| Catalyst/Ligand | Affects reaction rate, selectivity, and functional group tolerance in cross-coupling reactions. | For Pd-catalyzed reactions, phosphine (B1218219) ligands (e.g., PPh₃, XPhos) are common. The choice depends on the specific coupling partners nih.govnobelprize.org. |
| Solvent | Influences solubility of reactants, reaction rate, and can affect the mechanism (e.g., in SNAr). | Aprotic polar solvents (DMF, DMSO, NMP) are often used for SNAr. Ethers (THF, Dioxane) or aromatic solvents (Toluene) are common in cross-coupling youtube.comresearchgate.net. |
| Temperature | Controls the rate of reaction. Higher temperatures can overcome activation barriers but may increase side reactions. | Reactions may require heating to overcome steric hindrance and the deactivating effect of sulfonyl groups google.com. Optimization is needed to balance rate and purity. |
| Base | Crucial in cross-coupling reactions (e.g., Suzuki) for the transmetalation step. In SNAr, it can generate the nucleophile. | Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used in Pd-catalyzed couplings nobelprize.org. |
| Reactant Stoichiometry | Precise control is needed to avoid incomplete substitution or the formation of undesired byproducts. | A slight excess of the nucleophile or coupling partner may be used to drive the reaction to completion, but a large excess can complicate purification. |
Development of Novel Synthetic Pathways for Highly Substituted Sulfonyl Aromatics
Beyond MCRs, other synthetic strategies can be envisioned for this compound. A prominent alternative is the exhaustive nucleophilic aromatic substitution (SNA_r) on a perhalogenated benzene, such as hexachlorobenzene or hexafluorobenzene. The sulfonyl group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack youtube.comyoutube.com. Therefore, the substitution of the first few halogen atoms should facilitate the subsequent substitutions. The reaction would involve treating the hexahalobenzene with a suitable nucleophile, like sodium ethanesulfinate (B1267084) (EtSO₂Na), under forcing conditions (high temperature, polar aprotic solvent) youtube.com. The primary challenges would be achieving complete substitution due to increasing steric hindrance and potential insolubility of the intermediates.
Another novel pathway involves a convergent synthesis where the sulfonyl groups are introduced in a final oxidation step. This strategy would begin with the synthesis of a hexa(ethylsulfanyl)benzene precursor. This precursor could potentially be synthesized via the nucleophilic substitution of hexachlorobenzene with sodium ethanethiolate. The subsequent oxidation of the six thioether functionalities to sulfones, for example using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), would yield the final product. This approach avoids handling the highly electron-deficient intermediates of the direct SNA_r with ethanesulfinate.
Modern methods involving late-stage functionalization could also be explored. For instance, strategies based on C-H activation, while challenging for a fully substituted ring, point towards future possibilities. A related concept is the functionalization of aromatic systems via sulfonium (B1226848) salts, which can be converted to various other groups, showcasing the versatility of sulfur-based intermediates in aromatic synthesis nih.gov.
Scalability and Industrial Feasibility Considerations in this compound Production
The transition from a laboratory-scale synthesis to industrial production introduces several practical and economic considerations. For a complex molecule like this compound, these challenges are significant.
Purification : The target compound is expected to be a high-melting, poorly soluble crystalline solid. This property makes purification by standard techniques like column chromatography challenging. Recrystallization would likely be the primary method for purification on a large scale, which can be labor-intensive and may lead to significant product loss.
Advanced Structural Elucidation and Solid State Chemistry of Hexa Ethanesulfonyl Benzene
Single Crystal X-ray Crystallographic Analysis of Hexa(ethanesulfonyl)benzene
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide invaluable information on several key aspects of this compound's structure.
Analysis of Crystal Packing Motifs and Intermolecular Interactions
The way molecules of this compound arrange themselves in a crystal lattice would be dictated by a variety of intermolecular forces. These could include weak C-H...O hydrogen bonds, van der Waals forces, and dipole-dipole interactions between the polar sulfonyl groups. Understanding these interactions is crucial for crystal engineering and predicting the material properties of the compound. The study of intermolecular interactions in solid benzene (B151609) itself has shown the complexity and importance of even weak forces in determining crystal packing.
Investigation of Supramolecular Assembly Principles Mediated by Ethanesulfonyl Groups
The sulfonyl group is known to be a powerful directing group in supramolecular chemistry, capable of forming robust synthons that guide the assembly of molecules into larger, ordered structures. An analysis of the crystal structure of this compound would likely reveal how these groups orchestrate the formation of one-, two-, or three-dimensional networks.
Polymorphism and Co-crystallization Studies of this compound
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. It is plausible that this compound could exhibit polymorphism, with different packing arrangements leading to distinct physical properties. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, would also be an interesting avenue to explore, potentially leading to materials with novel properties. However, no such studies have been reported for this specific compound.
Solution-Phase Conformational Dynamics of this compound
In solution, molecules are not static but are in constant motion. Understanding the conformational dynamics of this compound in the solution phase would provide a more complete picture of its chemical behavior.
Dynamic NMR Spectroscopy for Understanding Rotational Barriers and Fluxional Behavior
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the rates of conformational changes in molecules. For this compound, dynamic NMR could be used to determine the energy barriers to rotation around the C(aryl)-S bonds. Due to the crowded nature of the molecule, it is anticipated that this rotation would be significantly hindered. By studying how the NMR spectrum changes with temperature, it would be possible to calculate the activation energy for this rotational process. Such studies have been performed on other sterically hindered molecules to elucidate their fluxional behavior.
Spectroscopic Probes for Solvent-Induced Conformational Changes
The conformation of this compound in the solid state and in solution is expected to be highly sensitive to the surrounding environment due to the bulky and polar nature of the six ethanesulfonyl substituents. Spectroscopic techniques are pivotal in elucidating the subtle changes in molecular geometry that arise from interactions with different solvents. Techniques such as UV-Vis spectroscopy and circular dichroism can be employed to study these solvent-induced conformational polymorphisms. The choice of solvent can influence the relative thermodynamic stability and nucleation kinetics, potentially leading to different crystalline forms with distinct molecular conformations.
Molecular dynamics simulations can provide a molecular-level understanding of how solvents like acetone (B3395972) and acetonitrile (B52724) interact with the solute, leading to conformational changes. These simulations can analyze the protein structure network, illustrating changes with respect to cliques and communities of residues, a concept that can be adapted to understand the interactions within the this compound molecule and between the molecule and the solvent.
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Conformational and Bonding Analysis
FT-IR and Raman spectroscopy are complementary techniques. FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. A key difference lies in the selection rules: FT-IR is sensitive to vibrations that cause a change in the dipole moment, whereas Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. This complementarity is crucial for a comprehensive vibrational analysis.
Assignment of Characteristic Vibrational Modes Associated with Ethanesulfonyl Groups and the Benzene Core
The vibrational spectrum of this compound is expected to be complex, with numerous overlapping bands. A detailed assignment of these bands is essential for a complete structural characterization. This assignment can be aided by quantum chemical calculations using methods like Density Functional Theory (DFT).
Benzene Core Vibrations: The central benzene ring also possesses a set of characteristic vibrations. The C-C stretching vibrations of the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. The "breathing" mode of the benzene ring, a symmetric radial expansion and contraction, is a strong and sharp band in the Raman spectrum, often observed around 1000 cm⁻¹. However, the presence and nature of this mode can be influenced by the symmetry of the substitution pattern. For highly symmetric molecules, this mode is often prominent. C-H stretching vibrations, if any were present, would be observed above 3000 cm⁻¹, but in this compound, all hydrogens on the ring are substituted. The substitution of all six positions on the benzene ring with bulky ethanesulfonyl groups will significantly perturb the typical vibrational modes of an unsubstituted benzene ring.
Interactive Data Table: Characteristic Vibrational Modes
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
| Ethanesulfonyl | Asymmetric SO₂ Stretch | 1350 - 1300 | Strong (IR) |
| Ethanesulfonyl | Symmetric SO₂ Stretch | 1160 - 1120 | Strong (IR) |
| Benzene Core | C-C Stretch (in-plane) | 1600 - 1400 | Medium-Weak (IR & Raman) |
| Benzene Core | Ring Breathing | ~1000 | Strong (Raman) |
| Ethanesulfonyl | S-C Stretch | 800 - 600 | Medium (IR & Raman) |
| Ethyl Group | C-H Stretch | 3000 - 2850 | Medium (IR & Raman) |
| Ethyl Group | CH₂/CH₃ Bending | 1470 - 1370 | Medium (IR & Raman) |
Correlation of Vibrational Frequencies with Electronic and Steric Effects
The vibrational frequencies observed in the FT-IR and Raman spectra of this compound are not static; they are influenced by both electronic and steric effects arising from the six bulky substituents.
Electronic Effects: The strongly electron-withdrawing nature of the ethanesulfonyl groups will significantly impact the electronic structure of the benzene ring. This electron withdrawal can alter the bond strengths within the ring and between the ring and the sulfur atoms, leading to shifts in the corresponding vibrational frequencies. For instance, the C-C stretching vibrations of the benzene ring may shift to higher wavenumbers due to an increase in bond order.
Steric Effects: The steric hindrance between the adjacent, bulky ethanesulfonyl groups is expected to be substantial. This crowding can force the substituents out of the plane of the benzene ring, leading to a non-planar conformation. Such steric strain can weaken certain bonds and alter the vibrational coupling between different modes. Time-resolved resonance Raman spectroscopy can be a valuable tool to probe frequency shifts in ring-stretching modes that are indicative of changes in the coplanarity of substituent groups with the aromatic ring. These steric effects can be correlated with changes in the frequencies and intensities of specific vibrational bands, providing insight into the three-dimensional structure of the molecule.
Computational Chemistry and Theoretical Investigations of Hexa Ethanesulfonyl Benzene
Electronic Structure Elucidation Using Quantum Chemical Methods (e.g., DFT, Ab Initio)
Quantum chemical methods are central to elucidating the electronic structure of Hexa(ethanesulfonyl)benzene. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing a detailed picture of electron distribution and energy levels within the molecule. DFT, in particular, offers a favorable balance between computational cost and accuracy for a molecule of this size, making it a common choice for such investigations.
The analysis of molecular orbitals (MOs) is fundamental to understanding the chemical behavior of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These frontier orbitals are key indicators of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the six strongly electron-withdrawing ethanesulfonyl groups are expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). This would also influence the magnitude of the HOMO-LUMO gap, impacting the molecule's electronic properties and reactivity.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | (Calculated) | Lowest energy state for an accepted electron. |
| HOMO | (Calculated) | Highest energy state containing electrons. |
| HOMO-LUMO Gap | (Calculated) | Indicator of chemical reactivity and stability. |
Note: This table represents the type of data generated from quantum chemical calculations; specific values for this compound require dedicated computational studies.
The distribution of electron density in this compound is highly non-uniform due to the presence of the electronegative oxygen and sulfur atoms in the ethanesulfonyl groups. Computational methods can quantify this charge distribution, often through population analysis schemes like Mulliken or Natural Bond Orbital (NBO) analysis.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would likely show regions of negative potential (electron-rich) concentrated around the oxygen atoms of the sulfonyl groups and regions of positive potential (electron-poor) on the central benzene ring and possibly the ethyl groups. This information is vital for predicting how the molecule will interact with other charged or polar species.
Due to its high symmetry (assuming a planar or near-planar arrangement of the benzene ring and a symmetric orientation of the substituents), this compound is expected to have a very small or zero molecular dipole moment. Any calculated dipole moment would arise from slight deviations from perfect symmetry in its equilibrium geometry.
Reactivity Predictions and Mechanistic Pathway Investigations for this compound
Theoretical calculations are invaluable for predicting the reactivity of a compound and exploring potential reaction mechanisms.
By mapping the potential energy surface, computational chemists can model the pathways of potential reactions involving this compound. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate. Such studies could, for example, investigate the mechanism of nucleophilic aromatic substitution, a reaction that might be feasible given the electron-deficient nature of the benzene ring.
The electronic structure calculations described earlier directly enable the prediction of reactive sites.
Electrophilic Sites: These are electron-poor regions susceptible to attack by nucleophiles. Based on the expected charge distribution and ESP map, the carbon atoms of the benzene ring in this compound would be highly electrophilic. This is a direct consequence of the strong electron-withdrawing effect of the six ethanesulfonyl groups.
Nucleophilic Sites: These are electron-rich regions that can attack electrophiles. The oxygen atoms of the sulfonyl groups, with their lone pairs of electrons, would be the primary nucleophilic sites on the molecule.
Condensed Fukui functions are another theoretical tool used to quantify the susceptibility of different atomic sites to nucleophilic or electrophilic attack, providing a more refined prediction of reactivity.
Table 2: Predicted Reactivity Sites in this compound
| Site Type | Predicted Location(s) | Rationale |
| Electrophilic | Carbon atoms of the central benzene ring. | Strong electron withdrawal by the six -SO₂Et groups. |
| Nucleophilic | Oxygen atoms of the ethanesulfonyl (-SO₂Et) groups. | High electronegativity and presence of lone pair electrons. |
Spectroscopic Property Predictions and Validation
Computational methods can predict various spectroscopic properties of this compound, which can then be used to aid in the identification and characterization of the compound or to validate experimental data. Theoretical calculations of vibrational frequencies can help in assigning the peaks observed in an experimental infrared (IR) or Raman spectrum. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei can be compared with experimental NMR spectra to confirm the molecular structure. Electronic transitions can also be calculated to predict the molecule's ultraviolet-visible (UV-Vis) spectrum.
Theoretical Calculations of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structural elucidation. For this compound, theoretical calculations of ¹H and ¹³C chemical shifts, as well as spin-spin coupling constants, are crucial for characterizing its molecular framework.
Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (DFT), are instrumental in calculating nuclear shielding tensors, from which chemical shifts are derived. While protons have a small chemical shift range, making them sensitive to computational variables like the choice of basis set and molecular geometry, these calculations provide valuable predictive data. Intermolecular interactions, such as solvent effects, also play a significant role in influencing proton chemical shifts and must be considered in theoretical models.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C | Data not available |
| SO₂-CH₂- | Data not available |
| -CH₃ | Data not available |
| Aromatic H | Not applicable |
| SO₂-CH₂- H | Data not available |
| -CH ₃ | Data not available |
Note: Specific calculated values for this compound are not publicly available in the searched literature. The table structure is provided as a template for future experimental or computational data.
Computational Simulation of Vibrational and Electronic Spectra
Computational simulations of vibrational and electronic spectra offer a deeper understanding of the molecular dynamics and electronic transitions within this compound.
Vibrational Spectra: The simulation of infrared (IR) and Raman spectra is achieved by calculating the harmonic vibrational frequencies of the molecule. These calculations can reveal the characteristic vibrational modes associated with the sulfonyl groups and the benzene ring. For complex molecules, computational models that include the surrounding solvent molecules can provide a more accurate representation of the experimental spectra by accounting for solute-solvent interactions.
Electronic Spectra: Theoretical calculations can also predict the electronic absorption spectra, providing insights into the electronic transitions and the chromophoric nature of this compound. Time-dependent DFT (TD-DFT) is a common method used to calculate excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.
Table 2: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| S=O Symmetric Stretch | Data not available |
| S=O Asymmetric Stretch | Data not available |
| C-S Stretch | Data not available |
| Benzene Ring Breathing | Data not available |
Note: Specific calculated vibrational frequencies for this compound are not available in the surveyed literature. This table serves as a template.
Conformational Energy Landscape Analysis of this compound
The conformational flexibility of the six ethanesulfonyl substituents on the benzene ring gives rise to a complex potential energy landscape (PEL). Understanding this landscape is key to comprehending the molecule's shape, stability, and interactions.
The topology of the conformational PEL is dictated by both intramolecular degrees of freedom and interactions with the surrounding solvent. chemrxiv.orgchemrxiv.org Computational methods, such as molecular dynamics simulations, can sample the conformational ensemble of the molecule. chemrxiv.orgchemrxiv.org The analysis of these simulations can reveal the different stable conformations (energy minima) and the energy barriers between them. For molecules with high degrees of freedom, advanced techniques like Markov state models can be employed to analyze the vast amount of data generated and understand the conformational free energy landscape. chemrxiv.orgchemrxiv.org
Investigation of Solvent Effects on this compound's Electronic Structure and Conformation
The surrounding solvent can significantly influence the electronic structure and conformational preferences of a solute molecule. For this compound, both implicit and explicit solvent models can be used in computational studies to investigate these effects.
Reaction Chemistry and Advanced Mechanistic Studies of Hexa Ethanesulfonyl Benzene
Derivatization and Functionalization Reactions of Hexa(ethanesulfonyl)benzene
Transformations Involving the Aromatic Ring
No specific information is available in the scientific literature regarding electrophilic or nucleophilic aromatic substitution, addition, or other functionalization reactions directly on the benzene (B151609) ring of this compound. General principles of aromatic chemistry suggest that the six strongly electron-withdrawing ethanesulfonyl groups would render the aromatic ring highly electron-deficient. This would make classical electrophilic aromatic substitution reactions, which are common for benzene and its less substituted derivatives, extremely difficult, if not impossible, under standard conditions. Conversely, such a substitution pattern would theoretically make the ring susceptible to nucleophilic aromatic substitution. However, without experimental data, any discussion remains purely speculative.
Reactions at the Ethanesulfonyl Moieties
Details concerning chemical transformations of the ethanesulfonyl groups attached to the benzene core of this compound are not documented. Potential reactions could theoretically include cleavage of the carbon-sulfur bond or modifications of the ethyl groups. However, the stability of sulfonyl groups and the potential for steric hindrance from the six substituents would likely necessitate harsh reaction conditions. Without experimental evidence, the feasibility and outcomes of such reactions are unknown.
Detailed Mechanistic Studies of Reactions Involving this compound as a Substrate
Kinetics and Thermodynamics of this compound Reactions
A search for kinetic and thermodynamic data for reactions involving this compound as a substrate did not yield any results. Such studies are fundamental to understanding reaction mechanisms and predicting chemical behavior but have not been reported for this compound.
Advanced Analytical Methodologies for Hexa Ethanesulfonyl Benzene Research
High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Hexa(ethanesulfonyl)benzene, providing precise mass measurements that confirm its elemental composition with a high degree of confidence. Beyond simple mass confirmation, HRMS is pivotal for studying the molecule's gas-phase ion chemistry through detailed fragmentation analysis.
In electron impact (EI) or collision-induced dissociation (CID) experiments, aromatic sulfones exhibit characteristic fragmentation patterns. A primary and diagnostic fragmentation pathway for such compounds is the extrusion of sulfur dioxide (SO₂), a neutral loss of approximately 64 Da. nih.gov For this compound, this process could occur sequentially. Another common fragmentation involves the cleavage of the sulfur-carbon bond. The analysis of these fragmentation pathways allows for the systematic deconstruction of the molecule, confirming the connectivity of the ethanesulfonyl groups to the central benzene (B151609) ring.
Table 1: Plausible High-Resolution Mass Spectrometry Fragmentation Profile for this compound
| Fragment Ion Formula | Mass Loss from Parent Ion | Description of Neutral Loss |
|---|---|---|
| [C₁₈H₃₀O₁₀S₅]⁺ | SO₂ | Loss of one sulfur dioxide molecule |
| [C₁₆H₂₅O₁₀S₅]⁺ | C₂H₅ | Cleavage of an ethyl group |
| [C₁₇H₂₅O₁₀S₅]⁺ | CH₅ | Rearrangement and loss of methyl and hydrogen radicals |
Note: This table represents a hypothetical fragmentation pattern based on known behaviors of aromatic sulfones.
Isotopic labeling is a powerful strategy for elucidating reaction mechanisms, and HRMS is the primary technique for analyzing the outcomes. For instance, to study the mechanism of oxidation from a precursor like hexa(ethylthio)benzene, the reaction could be performed in an atmosphere containing isotopically labeled oxygen (¹⁸O₂). The resulting this compound would incorporate ¹⁸O into the sulfonyl groups. HRMS can easily distinguish the labeled product from the unlabeled version, and the degree of incorporation can be precisely quantified. chemrxiv.org Similarly, using precursors with ¹³C-labeled ethyl groups would allow researchers to track the fate of these specific carbon atoms during synthesis or degradation studies by observing the corresponding mass shifts in the parent ion and its fragments. nih.gov
Specialized Chromatographic Techniques for Separation and Purity Analysis
Ensuring the purity of this compound is critical for any subsequent research. Due to its high degree of functionalization, the synthesis may yield a mixture of partially substituted benzenes (e.g., penta(ethanesulfonyl)benzene). Specialized chromatographic techniques are required to separate these closely related compounds.
High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the polarity of the six sulfonyl groups, a combination of reversed-phase and hydrophilic interaction liquid chromatography (HILIC) may be necessary. mdpi.com
Reversed-Phase HPLC (RP-HPLC): Using a C18 or C8 stationary phase, separation is based on hydrophobicity. While this compound is highly substituted, the ethyl groups provide some nonpolar character. Elution would likely require a mobile phase with a high proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with water. This technique would effectively separate the target compound from less substituted, and therefore more polar, starting materials.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for highly polar compounds that are poorly retained in reversed-phase chromatography. A polar stationary phase (e.g., silica, amide) is used with a mobile phase rich in organic solvent. HILIC would be particularly effective at separating this compound from isomers or impurities that have only minor differences in polarity. mdpi.com
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange or HILIC characteristics offer unique selectivity. sielc.com For this compound, a mixed-mode column could exploit both the hydrophobic nature of the core and alkyl chains and the polar nature of the sulfonyl groups to achieve superior separation from complex impurity profiles.
The purity of collected fractions would be assessed by coupling the chromatograph to a UV detector, which would be sensitive to the benzene core, and ideally to a mass spectrometer (LC-MS) for confirmation of the identity of all separated peaks.
Advanced Nuclear Magnetic Resonance Spectroscopy (beyond routine characterization)
While standard ¹H and ¹³C NMR are used for initial characterization, the high symmetry of this compound can lead to simple spectra that may not reveal subtle structural details or confirm its behavior in solution. Advanced NMR techniques are required for deeper insights.
Diffusion-Ordered NMR Spectroscopy (DOSY): This powerful 2D NMR experiment separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which correlate with their size and shape. nih.govucsb.edu A DOSY experiment on a sample of this compound would produce a single band of signals corresponding to a specific diffusion coefficient. This provides strong evidence that all observed proton and carbon signals belong to a single molecular entity. Furthermore, it can be used to estimate the molecule's hydrodynamic radius in a given solvent and to detect the presence of smaller impurities (e.g., residual solvents or partially substituted precursors), which would diffuse faster and appear as separate traces in the DOSY spectrum. osti.gov
Table 2: Representative Diffusion Coefficients for Aromatic Compounds in Toluene-d₈
| Compound | Formula Weight (g·mol⁻¹) | Diffusion Coefficient (D) x 10⁻¹⁰ (m²s⁻¹) |
|---|---|---|
| Benzene | 78.1 | ~22.6 |
| Cyclododecene | 166.3 | ~15.0 |
| 1-Octadecene | 252.3 | ~11.0 |
| This compound (estimated) | 642.8 | < 8.0 |
Source: Data for known compounds adapted from studies on DOSY internal references. The value for this compound is an estimation based on its higher formula weight. nih.gov
Isotope Labeling Studies: For a molecule with potentially overlapping signals from its six identical substituent groups, selective isotopic labeling can be employed to simplify spectra and probe specific interactions. sigmaaldrich.comnih.gov For example, synthesizing this compound using an ethyl source selectively labeled with ¹³C at one position (e.g., C₂H₅SO₂) would allow for specific observation of that carbon and its immediate environment. This can be used to measure specific coupling constants or relaxation parameters that report on local dynamics without interference from the other five groups. Similarly, uniform ¹³C and ¹⁵N (if applicable in a precursor) enrichment allows for advanced multi-dimensional experiments to resolve complex spectral regions. nih.gov
X-ray Absorption Spectroscopy and Neutron Diffraction for Fine Structural Details
To understand the electronic structure and precise atomic arrangement of this compound, specialized spectroscopic and diffraction techniques are employed.
X-ray Absorption Spectroscopy (XAS): Specifically, Sulfur K-edge XAS is a powerful element-specific technique for probing the electronic structure of the sulfonyl groups. acs.orgnih.gov By exciting a sulfur 1s core electron to unoccupied molecular orbitals, the resulting spectrum provides information about the oxidation state and local chemical environment of the sulfur atoms. osti.govrsc.org The energy and intensity of the absorption edge and near-edge features (XANES) are sensitive to the nature of the groups bonded to the sulfonyl moiety. acs.org For this compound, all six sulfur atoms are in an identical environment, which should result in a sharp, well-defined spectrum. This technique can confirm the +6 oxidation state of all sulfur atoms and serve as a sensitive probe for any degradation or side-products involving a change in the sulfur environment.
Neutron Diffraction: While X-ray crystallography is excellent for determining the positions of heavy atoms, neutron diffraction is uniquely suited for precisely locating hydrogen atoms. Given the 30 hydrogen atoms in the six ethyl groups of this compound, their precise positions and orientations are critical for understanding the molecule's crystal packing, steric hindrance, and potential for non-covalent interactions (e.g., C-H···O). A single-crystal neutron diffraction study would provide highly accurate C-H bond lengths and H-C-H bond angles, revealing the conformational preferences of the ethyl groups and how they arrange to minimize steric strain around the crowded benzene core. researchgate.net
Calorimetric Techniques for Understanding Thermally Induced Transformations
Calorimetric methods are essential for characterizing the thermal properties of this compound, such as its melting behavior and any solid-state phase transitions.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. linseis.com When this compound is heated, a sharp endothermic peak will be observed at its melting point, the integral of which yields the enthalpy of fusion. In addition to melting, some crystalline organic molecules undergo solid-solid phase transitions, where the crystal structure changes from one polymorphic form to another upon heating or cooling. mdpi.com These transitions would appear as smaller endothermic or exothermic peaks in the DSC thermogram at temperatures below the melting point. nih.gov Identifying such transitions is crucial for understanding the material's physical stability and properties at different temperatures.
Table 3: Illustrative Thermal Transitions Measured by DSC for Sulfone-Containing Compounds
| Compound/Material | Transition Type | Onset Temperature (°C) |
|---|---|---|
| Dapsone | Melting | ~185 |
| Dimethyl Sulfone | Melting | ~109 |
| Aromatic Poly(ether sulfone) | Glass Transition (T_g) | > 150 |
Source: Data adapted from thermal analyses of various sulfone-containing and crystalline organic compounds. mdpi.comnih.gov These values are for illustrative purposes to show the types of transitions detectable by DSC.
By analyzing the thermogram, one can determine the melting temperature, enthalpy of fusion, and the temperatures and enthalpies of any polymorphic transitions, providing a complete thermal profile of the compound's behavior in the solid state.
Future Research Directions and Unresolved Questions for Hexa Ethanesulfonyl Benzene
Exploration of Unconventional Synthetic Routes and Atom-Economical Methods
The synthesis of polysubstituted benzenes, particularly those with six bulky and deactivating substituents, presents a considerable synthetic challenge. Traditional electrophilic aromatic substitution reactions are often hindered by the deactivating nature of the sulfonyl groups. msu.eduyoutube.com Future research should therefore focus on developing novel and efficient synthetic pathways to Hexa(ethanesulfonyl)benzene.
Key research objectives in this area include:
Development of Novel Catalytic Systems: Investigating transition-metal-catalyzed cross-coupling reactions could provide a more direct and atom-economical route. For instance, the coupling of a hexahalogenated benzene (B151609) with an ethanesulfinate (B1267084) salt in the presence of a suitable catalyst could be a promising strategy.
Post-Functionalization of a Pre-substituted Benzene Core: An alternative approach could involve the synthesis of a precursor molecule, such as hexa(vinyl)benzene, followed by a post-functionalization step like radical addition of ethanesulfonyl chloride.
Flow Chemistry and High-Throughput Screening: The use of microreactor technology and high-throughput screening could accelerate the discovery of optimal reaction conditions and catalysts for the synthesis of this compound, minimizing waste and improving yields.
Deeper Understanding of Structure-Reactivity Relationships in this compound
The electronic and steric properties of the six ethanesulfonyl groups are expected to profoundly influence the structure and reactivity of the central benzene ring. A detailed investigation into these relationships is crucial for predicting and controlling the chemical behavior of this molecule.
Future research should aim to:
Elucidate the Crystal Structure: X-ray crystallographic analysis will be essential to determine the precise bond lengths, bond angles, and conformational preferences of the ethanesulfonyl groups. This will provide insights into the steric crowding around the benzene ring and the potential for intramolecular interactions.
Probe the Electronic Structure: Computational studies, in conjunction with spectroscopic techniques such as UV-Vis and photoelectron spectroscopy, can provide a detailed picture of the electronic structure. Understanding the extent of electron delocalization and the impact of the sulfonyl groups on the aromaticity of the benzene ring is a key unresolved question.
Investigate Reactivity Towards Nucleophiles: Given the highly electron-deficient nature of the benzene ring, its reactivity towards nucleophilic aromatic substitution (SNAr) should be explored. The kinetics and thermodynamics of these reactions would provide valuable data on the activating effect of the six sulfonyl groups.
Expansion into Novel Supramolecular Assemblies and Smart Materials Design (excluding device performance)
The presence of six polar sulfonyl groups suggests that this compound could be an excellent building block for the construction of novel supramolecular assemblies. The directional nature of the S=O bonds could be exploited to form well-defined structures through non-covalent interactions.
Areas for future exploration include:
Crystal Engineering: A systematic study of the crystallization behavior of this compound with various co-formers could lead to the design of new crystalline materials with specific packing motifs and properties.
Host-Guest Chemistry: The electron-deficient cavity of the benzene ring might allow it to act as a host for electron-rich guest molecules, forming charge-transfer complexes. The strength and selectivity of these interactions should be investigated.
Self-Assembly in Solution and at Interfaces: The potential for this compound to self-assemble into higher-order structures in solution or on surfaces should be explored. This could lead to the formation of gels, liquid crystals, or functional thin films.
Challenges and Opportunities in Studying Dynamic Processes of Highly Substituted Aromatics
The steric hindrance imposed by the six ethanesulfonyl groups is likely to restrict the rotation of these groups around the C-S bonds. Studying these dynamic processes presents both challenges and opportunities.
Key research questions to address are:
Rotational Barriers of Ethanesulfonyl Groups: Variable-temperature NMR spectroscopy can be employed to determine the energy barriers for the rotation of the sulfonyl groups. This information is crucial for understanding the conformational dynamics of the molecule.
Correlated Rotational Motions: A fascinating and unresolved question is whether the rotations of the adjacent sulfonyl groups are correlated. Advanced NMR techniques and computational modeling could shed light on the nature of these dynamic interactions.
Impact of Dynamics on Reactivity and Material Properties: Understanding how the conformational dynamics of the sulfonyl groups influence the reactivity of the molecule and the bulk properties of materials derived from it is a key area for future investigation.
Interdisciplinary Research Opportunities for this compound and its Analogues
The unique properties of this compound open up avenues for interdisciplinary research, bridging organic synthesis with materials science, computational chemistry, and crystal engineering.
Potential interdisciplinary collaborations could focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
